molecular formula C10H11Cl2NO B1411904 3-[(2,3-Dichlorophenoxy)methyl]azetidine CAS No. 1863671-44-6

3-[(2,3-Dichlorophenoxy)methyl]azetidine

Cat. No.: B1411904
CAS No.: 1863671-44-6
M. Wt: 232.1 g/mol
InChI Key: PRZKITABMSJNJK-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenoxy)methyl]azetidine (CAS 1863671-44-6) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a (2,3-dichlorophenoxy)methyl group. The azetidine core confers significant ring strain, which enhances reactivity and biological activity, while the 2,3-dichlorophenoxy moiety introduces lipophilicity and electronic effects critical for interactions with biological targets .

Properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-8-2-1-3-9(10(8)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZKITABMSJNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azetidine Derivatives

Azetidine derivatives, including those with amino acid moieties, can be synthesized through efficient routes. One such route involves obtaining (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using a DBU-catalyzed Horner-Wadsworth-Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Synthesis of tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Several methods exist for synthesizing tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate:

  • Method 1: Reacting 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with 1,1'-carbonyldiimidazole in tetrahydrofuran, followed by the addition of N,O-dimethylhydroxylamine hydrochloride and triethylamine in acetonitrile.
  • Method 2: Using azetidine-1,3-dicarboxylic acid mono-tert-butyl ester with O1N-dimethyl-hydroxylamine hydrochloride, thethylamine, and HATU in DMF and dichloromethane.

The following table summarizes different experimental conditions and yields for the synthesis of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate:

Yield Reaction Conditions Operation in experiment
83% With triethylamine; HATU; In dichloromethane; N,N-dimethyl-formamide; at 20℃; for 16h To a solution of azetidine-1 ,3-dicarboxylic acid mono-tert-butyl ester (3.5 g, 17 mmol) in DMF (50 ml_) was added O1N- dimethyl-hydroxylamine hydrochloride (3.4 g, 34 mmol), thethylamine (9.6 mL, 69 mmol), HATU (13.4 g, 34.6 mmol) and DCM (125 mL). After stirring for 16 h, saturated NaHCO3 solution and ethyl acetate were added. The aqueous portion was extracted three times with ethyl acetate. The combined organic fractions were dried (Na2SO4) and concentrated and the crude product was purified using RP HPLC (basic conditions) to provide the title compound (3.5 g, 83%) MS (ESI): mass calcd. for CnH2ON2O4, 244.1 ; m/z found, 189.1... $$M+23t 266.9, $$M-55t 189.0.
In tetrahydrofuran; at 0℃; for 2h A solution of 1.19 g (4.87 mmol) of tert-butyl 3-[methoxy (methyl) amino] carbonyl} azetidine-1- carboxylate in 15 mL of THF was added to a solution of 14.6 mL (7.31 mmol) of 3,5- difluorophenylmagnesium bromide (0.5M in THF). The reaction mixture was stirred for 2h at 0 oC, then poured into 100 mL of ether and washed with 10 mL of water. The organic layer was dried over Na2S04 and concentrated. The residue was purified by silica gel chromatography with hexanes/ethyl acetate to afford the title compound. LNMR (CDCL3) 8 1.48 (s, 9H), 4.08 (m, 1H), 4.24 (m, 4H), 7.36 (m, 1H), 7.38 (m, 2H).
With (benzotriazo-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; N-ethyl-N,N-diisopropylamine; In N,N-dimethyl-formamide; at 0 - 20℃; for 18h 2 g (10 mmol) of N-t.butoxycarbonyl-azetidine-3-carboxylic acid is dissolved in 20 ml of dimethylformamide under argon. This solution is cooled down to 0 C. using an ice bath and 5.46 g (12.3 mmol) of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, 1.4 g (14.3 mmol) of N,O-dimethylhydroxylamine chloride and 6 ml of diisopropylethylamine are added. The reaction mixture is left to return to ambient temperature and is stirred for 18 hours at ambient temperature. The dimethylformamide and diisopropylethylamine are evaporated off under reduced pressure (2 kPa). Purification is carried out by chromatography on silica gel eluding with a heptane/ethyl acetate 50:50 mixture 2.1 g of colourless oil is recovered. TLC: Rf=0.25 (silica gel, eluent: heptane/ethyl acetate 50:50 1H-NMR (CDCl3): δ 1.44 (s, 9H, tBu); 3.22 (s, 3H, -N-C); 3.64 (m, 1H, H3); 3.67 (s, 3H, -O-C); 4.05 and 4.15 (m, 4H, H2 and H2')
With triethylamine; 1,1'-carbonyldiimidazole; In dichloromethane; at 20℃; for 1h To a stirred solution of 1-$$(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (2.00 g, 9.94 mmol) and CDI (1.80 g, 10.9 mmol) in DCM (10 mL) were added Et3N (1.20 g, 11.93 mmol) and N,O-methoxy(methyl)amine hydrochloride (0.90 g, 14.91 mmol) at room temperature. The reaction solution was stirred at room temperature for 1 h. The resulting solution was diluted with water (30 mL) at room temperature and extracted with EA (3 x 30 mL). The combined organic layers were washed with brine (2 x 20 mL), dried over anhydrous Na2SO4. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography, eluted with PE/EA (1/1) to afford tert-butyl 3- $$methoxy(methyl)carbamoyl]azetidine-1-carboxylate as a light yellow oil (2.10 g, 78%): LCMS (ESI) calc’d for C11H20N2O4 $$M + H - 56]+: 189, found 189; 1H NMR (300 MHz, CD3OD) δ 4.14-3.99 (m, 4H), 3.89-3.76 (m, 1H), 3.72 (s, 3H), 3.22 (s, 3H), 1.46 (s, 9H).

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dichlorophenoxy)methyl]azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or phenoxy derivatives.

Scientific Research Applications

3-[(2,3-Dichlorophenoxy)methyl]azetidine has diverse scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-[(2,3-Dichlorophenoxy)methyl]azetidine, the following structurally related compounds are analyzed:

Positional Isomers of Dichlorophenyl-Substituted Azetidines

Variations in chlorine substitution patterns significantly alter physicochemical and biological properties:

  • 3-[(2,6-Dichlorophenyl)methyl]azetidine (CAS 937621-77-7): Differs in chlorine positions (2,6 vs. 2,3), reducing steric hindrance near the azetidine ring. Its molar mass (216.11 g/mol) is identical to other dichlorophenyl analogs, but altered Cl positions may affect binding affinity in pesticidal applications .
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Feature
This compound 1863671-44-6 C₁₀H₁₁Cl₂NO 216.11 2,3-dichlorophenoxy methyl
3-[(2,6-Dichlorophenyl)methyl]azetidine 937621-77-7 C₁₀H₁₁Cl₂N 216.11 2,6-dichlorophenyl methyl
3-[(3,4-Dichlorophenyl)methyl]azetidine 937629-49-7 C₁₀H₁₁Cl₂N 216.11 3,4-dichlorophenyl methyl

Key Insight : Positional isomerism influences electronic and steric profiles, impacting drug-receptor interactions and metabolic stability .

Phenoxy vs. Phenylmethyl Substituents

Replacing the phenoxy group with a phenylmethyl moiety alters electronic and steric properties:

  • 3-(3,4-Dichlorophenoxy)azetidine hydrochloride (CAS 606129-60-6): The phenoxy group introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to phenylmethyl analogs. This compound has a molecular formula of C₁₀H₁₁Cl₂NO₂·HCl and a molar mass of 283.14 g/mol .
  • 3-(4-Chlorophenoxy)azetidine hydrochloride (C₁₀H₁₃Cl₂NO₂): A mono-chlorinated derivative with reduced lipophilicity (LogP ~2.5) compared to dichloro analogs .

Key Insight: Phenoxy derivatives generally exhibit higher solubility in polar solvents, enhancing bioavailability in aqueous environments .

Ring Size Variations: Azetidine vs. Piperidine

  • 3-[(2,3-Dichlorophenoxy)methyl]piperidine: The six-membered piperidine ring reduces ring strain, increasing conformational flexibility. This may enhance binding to larger enzymatic pockets but reduce selectivity compared to azetidine analogs .

Substituent Electronic Effects: CF₃ vs. Cl

  • 3-[2-(Trifluoromethyl)phenoxy]azetidine hydrochloride (CAS 82622-46-6): The trifluoromethyl group is a stronger electron-withdrawing group than chlorine, lowering the pKa of adjacent functional groups and altering metabolic pathways. This compound has a higher LogP (3.19) and molecular weight (253.65 g/mol) compared to dichloro derivatives .

Biological Activity

3-[(2,3-Dichlorophenoxy)methyl]azetidine is a synthetic compound with potential biological activity, particularly in the context of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of a dichlorophenoxy group enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that azetidine derivatives exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). A series of azetidine derivatives were screened for their bactericidal effects, revealing that certain compounds had minimum inhibitory concentrations (MIC) as low as 10 μM against drug-sensitive and MDR-TB strains .

Table 1: Antimycobacterial Activity of Azetidine Derivatives

CompoundMIC (μM)Activity Against
BGAz-001<10Mycobacterium tuberculosis
BGAz-002<10MDR-TB
BGAz-003<10M. bovis BCG
BGAz-004<10M. smegmatis

The mechanism of action involves interference with cell envelope biogenesis, specifically targeting late-stage mycolic acid biosynthesis in mycobacteria. This novel mode of action distinguishes these compounds from existing antibiotics that primarily target earlier stages of cell wall synthesis .

Anticancer Activity

In addition to antimicrobial properties, azetidine derivatives have shown promise in cancer research. The compound's structural features allow it to interact with various cellular pathways involved in tumor growth and proliferation. For instance, some derivatives have been identified as inhibitors of key signaling pathways implicated in cancer cell survival.

Case Studies

  • Study on MDR-TB : A comprehensive screening identified several azetidine derivatives with potent activity against MDR-TB. Among these, BGAz-001 showed the most promise with an MIC <10 μM. Further studies indicated that these compounds did not exhibit cross-resistance with existing TB medications .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that certain azetidine derivatives could induce apoptosis and inhibit cell proliferation. The study highlighted the importance of substituent groups on the azetidine ring in modulating biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
  • Cell Membrane Disruption : Interaction with lipid membranes can lead to altered permeability and subsequent cell death.
  • Signal Transduction Interference : By modulating key signaling pathways, the compound can influence cellular responses to external stimuli.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,3-Dichlorophenoxy)methyl]azetidine
Reactant of Route 2
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3-[(2,3-Dichlorophenoxy)methyl]azetidine

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